![molecular formula C7H10F5NO B1430413 4-Pentafluoroethoxypiperidine CAS No. 1004527-59-6](/img/structure/B1430413.png)
4-Pentafluoroethoxypiperidine
Overview
Description
4-Pentafluoroethoxypiperidine, also known as 4-PFE, is an organic compound with the molecular formula C5H11F5NO. It is a colorless liquid with a boiling point of 109°C and a melting point of -7°C. It is a highly fluorinated compound, with five fluorine atoms attached to the ethoxy group. 4-PFE has a wide range of applications in organic synthesis, scientific research, and biochemistry.
Scientific Research Applications
Fluorescent Probes Development
4-Pentafluoroethoxypiperidine: is utilized in the design and synthesis of fluorescent probes. These probes are crucial in biomedical research , environmental monitoring , and food safety due to their high sensitivity and non-toxic nature in detection . The compound’s ability to act as a proton-donating agent enhances the performance and applicability of fluorescent probes, meeting the evolving demands of molecular detection.
Drug Discovery and Synthesis
In drug discovery, 4-Pentafluoroethoxypiperidine serves as a precursor in synthesizing various pharmacologically active compounds. It’s instrumental in creating chemotherapy drugs like 5-fluorouracil and other fluorinated compounds such as fluoroalkanes, fluoroethers, and fluoroamides. Its role in the synthesis of piperidine-based drugs, including pentazocine and meperidine, is significant.
Organic Synthesis
The compound’s properties as a weak base and proton-donating agent make it valuable in organic synthesis. It can facilitate the formation of new compounds and act as a catalyst, speeding up reaction rates. This makes 4-Pentafluoroethoxypiperidine a versatile reagent in the synthesis of complex organic molecules.
Biochemical and Physiological Research
Studies have shown that 4-Pentafluoroethoxypiperidine exhibits various biochemical and physiological effects. In animal models, it has demonstrated the potential to reduce inflammation, improve wound healing, and mitigate oxidative stress. It also shows promise in enhancing the effectiveness of certain drugs by reducing the activity of drug-metabolizing enzymes.
Conformational Analysis in Molecular Design
Understanding the conformational behavior of fluorinated compounds is essential in drug design4-Pentafluoroethoxypiperidine helps in exploring the axial-F preference in fluorinated piperidines, which is crucial for the development of conformationally rigid molecular scaffolds with improved pharmacokinetic and physicochemical properties .
Piperidine Derivatives in Therapeutics
The piperidine nucleus, present in 4-Pentafluoroethoxypiperidine , is a cornerstone in the production of therapeutic agents. Derivatives of this compound are used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-5-1-3-13-4-2-5/h5,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSZDDMBJHDGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258515 | |
Record name | Piperidine, 4-(1,1,2,2,2-pentafluoroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentafluoroethoxypiperidine | |
CAS RN |
1274903-41-1 | |
Record name | Piperidine, 4-(1,1,2,2,2-pentafluoroethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1274903-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 4-(1,1,2,2,2-pentafluoroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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